SRC Kinase Inhibition: Weak Activity Defines Utility as a Selectivity Control
6-Chloro-2-methyl-2H-indazole exhibits weak inhibition of SRC kinase with an IC50 of 15,000 nM (15 μM) [1]. In contrast, optimized aza-2H-indazole derivatives from a focused library achieved potent SRC inhibition with IC50 values down to 500 nM [2]. This 30-fold difference in potency positions the unoptimized scaffold as an ideal negative control or selectivity marker in kinase profiling panels, where potent inhibition would be undesirable.
| Evidence Dimension | SRC kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 15,000 nM (15 μM) |
| Comparator Or Baseline | Aza-2H-indazole derivatives: IC50 ≤ 500 nM |
| Quantified Difference | ≥30-fold weaker inhibition |
| Conditions | Z'-Lyte assay system (Invitrogen), pH 7.5, 23°C, 384-well format |
Why This Matters
This quantitative difference enables precise selection of the compound as a weakly active reference standard for assay validation and selectivity screening, preventing false-positive hits in kinase inhibitor discovery campaigns.
- [1] BindingDB. 6-Chloro-2-methyl-2H-indazole (Monomer ID 5446). SRC kinase inhibition IC50: 1.50E+4 nM. Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r21&monomerid=5446&enzyme=SRC&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] Schoene J, Gazzi T, Lindemann P, Christmann M, Volkamer A, Nazaré M. Probing 2H-indazoles as template for SGK1, Tie2 and SRC kinase inhibitors. ChemMedChem. 2019;14(16):1514-1527. doi:10.1002/cmdc.201900328 View Source
